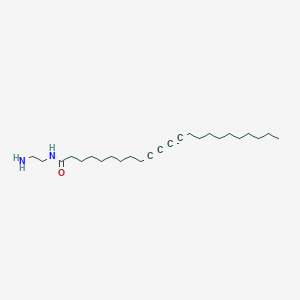

N-(2-aminoethyl)tricosa-10,12-diynamide

Beschreibung

Eigenschaften

CAS-Nummer |

113377-11-0 |

|---|---|

Molekularformel |

C25H44N2O |

Molekulargewicht |

388.6 g/mol |

IUPAC-Name |

N-(2-aminoethyl)tricosa-10,12-diynamide |

InChI |

InChI=1S/C25H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(28)27-24-23-26/h2-10,15-24,26H2,1H3,(H,27,28) |

InChI-Schlüssel |

PSRIBRPGEMXQGI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCCN |

Kanonische SMILES |

CCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCCN |

Synonyme |

(2-aminoethyl)-10,12-tricosadiynamide AE-TDA |

Herkunft des Produkts |

United States |

Synthetic Methodologies for N 2 Aminoethyl Tricosa 10,12 Diynamide and Analogous Diynamides

Established Synthetic Pathways for Long-Chain Diynamides

The foundational methods for constructing long-chain diynamides typically rely on robust and well-understood reactions, primarily amidation, as well as copper-catalyzed processes that have become central to ynamide synthesis.

Amidation is a direct and widely used method for forming the amide bond that characterizes N-(2-aminoethyl)tricosa-10,12-diynamide. youtube.com This process involves the coupling of a carboxylic acid, in this case, tricosa-10,12-diynoic acid, with an amine, ethylenediamine. The reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. This activation is often achieved using coupling reagents.

The general steps for this synthesis are:

Activation of Carboxylic Acid: The carboxyl group of tricosa-10,12-diynoic acid is converted into a more reactive species.

Nucleophilic Acyl Substitution: The primary amino group of ethylenediamine attacks the activated carbonyl carbon.

Formation of Amide Bond: A stable amide linkage is formed, yielding the final product.

Direct amidation is a highly desirable approach for forming amide bonds. researchgate.net The process can be summarized by the reaction scheme where the hydroxyl group of the acid is replaced by the amino group, forming water as a byproduct. youtube.com

Table 1: Common Coupling Reagents for Amidation

| Reagent Class | Example Reagents | Typical Conditions |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Room temperature, in solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP | Often used with a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) |

Copper catalysis has significantly advanced the synthesis of ynamides, providing efficient routes to form the crucial N-C≡C bond. orgsyn.org These methods often involve cross-coupling reactions between a nitrogen nucleophile and an alkynylating agent. orgsyn.org This approach overcomes limitations of traditional methods, which can be hampered by steric hindrance or the use of challenging substrates. organic-chemistry.org

A novel copper-catalyzed method utilizes 1,2-dichloroenamides as starting materials, which form chloroynamides in situ. These intermediates then couple with Grignard or organozinc reagents. organic-chemistry.org This strategy is notable for its broad substrate scope and tolerance of diverse functional groups. organic-chemistry.org Optimization studies have identified copper(I) cyanide (CuCN) as a highly effective catalyst for these transformations. organic-chemistry.org

Another prominent copper-catalyzed approach uses 1,1-dibromo-1-alkenes as practical alkynylating agents to couple with various nitrogen nucleophiles. orgsyn.org

Table 2: Overview of Copper-Catalyzed Ynamide Synthesis

| Method | Alkynylating Agent | Nitrogen Source | Key Features |

|---|---|---|---|

| In situ Chloroynamide Coupling | 1,2-Dichloroenamides | Amides, Carbamates, Ureas | Overcomes steric limitations; broad substrate scope organic-chemistry.org |

| Cross-Coupling | 1,1-Dibromo-1-alkenes | Amides, Sulfoximines | Practical and versatile alkynylating agents orgsyn.org |

Diversity-Oriented Synthetic Approaches for Functionalized Diynamides, including Click Chemistry Applications

Diversity-Oriented Synthesis (DOS) aims to create large collections of structurally diverse molecules from a common starting point. In the context of diynamides, "Diversity Oriented Clicking (DOC)" has emerged as a powerful strategy. nih.govbohrium.com DOC combines classic click chemistry reactions with modern connective technologies like Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.govspringernature.com

This approach utilizes highly versatile chemical hubs, such as 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs), which can undergo a variety of click reactions to rapidly assemble a library of complex molecules. nih.gov The SASF hub allows for modular assembly through multiple pathways, including cycloadditions and Michael-type additions. nih.govchemrxiv.org

Key aspects of the DOC strategy include:

Modularity: Building blocks can be easily swapped to create a wide range of products. springernature.com

Efficiency: Reactions are high-yielding and often stereospecific, requiring minimal purification. bohrium.com

Versatility: The combination of C-C π-bond click reactions with SuFEx derivatization allows for late-stage functionalization, further expanding molecular diversity. nih.gov

Through the selective DOC of SASF hubs with various dipoles and dienes, libraries containing numerous unique heterocyclic core structures and three-dimensional bicyclic adducts can be generated in minimal synthetic steps. nih.gov

Catalytic Methods in Diynamide Synthesis for Complex Architectures

Advanced catalytic methods using transition metals like gold and silver enable the transformation of simple diynamides into complex, polycyclic architectures that are valuable in materials science and medicinal chemistry.

Gold catalysts are exceptionally effective in activating the alkyne moieties within diynamides, initiating cascade cyclizations to form complex polycyclic N-heterocycles. acs.orgnih.govacs.org This strategy allows for the construction of multiple new bonds and fused heterocyclic rings in a single, highly efficient operation under mild conditions. acs.org

One such application is the synthesis of furopyridinyl motifs, leading to compounds like furo[2,3-c]isoquinolines. acs.orgacs.org These reactions proceed via an oxidative cascade that overrides the traditional reactivity of gold-catalyzed alkyne oxidation. acs.org The resulting polycyclic products often exhibit interesting photophysical properties, such as strong blue luminescence with high fluorescence quantum yields. nih.gov More recent developments have focused on using α-imino gold carbenes, generated from azido-alkynes, to synthesize indole-fused eight-membered N-heterocycles. digitellinc.com The control over the configuration of the starting material can also allow for the diastereospecific synthesis of various N- and N,O-heterocycles. nih.gov

Table 3: Examples of Gold-Catalyzed Diynamide Cyclizations

| Diynamide Substrate Type | Catalyst | Resulting Heterocyclic Core | Key Feature |

|---|---|---|---|

| 1,3-Diynamides | Gold(I) complex | Furopyridinyl | Forms four new bonds and two rings in one step acs.orgnih.gov |

| Azido-alkynes | Gold(I) complex | Azocine-fused indoles | Construction of challenging eight-membered rings digitellinc.com |

Silver(I) catalysts offer a complementary approach for the cyclization of functionalized diynamides. Specifically, Ag(I) catalyzes the oxidative cyclization of 1,4-diynamide-3-ols in the presence of an N-oxide to produce 2-substituted furan-4-carboxamides. acs.orgncku.edu.twnih.gov This method provides a divergent pathway to substituted furans. acs.orgnih.gov

The reaction mechanism, supported by Density Functional Theory (DFT) calculations, involves the formation of a silver-π alkyne complex. acs.orgnih.gov It is proposed that the amide and alkyne groups of an intermediate chelate with the Ag(I) catalyst, which induces a formyl attack at the Ag(I)-π-alkyne moiety to yield the final furan product. ncku.edu.tw The reaction is compatible with a range of alkyl and heteroaryl substituents on the alkyne. acs.org

Table 4: Substrate Scope in Silver(I)-Catalyzed Cyclization of Diynamide-3-ols

| Substrate (R¹ group) | Product | Yield |

|---|---|---|

| n-Butyl | 2-n-Butyl-furan-4-carboxamide derivative | 78% acs.org |

| Cyclopropyl | 2-Cyclopropyl-furan-4-carboxamide derivative | 81% acs.org |

| Thienyl | 2-Thienyl-furan-4-carboxamide derivative | 82% acs.org |

Exploration of Biological Activities and Biochemical Pathways Involving Polyyne Fatty Acid Derivatives

Biosynthesis of Natural Polyyne Fatty Acids and Analogs

The formation of the distinctive polyyne structure is a sophisticated biochemical process, particularly well-studied in bacterial systems. The biosynthesis is not based on free fatty acids but is instead a thiotemplated process, where the growing acyl chain is tethered to a protein carrier. researchgate.netnih.gov

Thiotemplated Biosynthesis Mechanisms in Bacterial Systems (e.g., Trinickia caryophylli, Pseudomonas protegens)

In bacteria such as Trinickia caryophylli (formerly Burkholderia caryophylli) and Pseudomonas protegens, the biosynthesis of polyyne fatty acids like caryoynencin and protegencin occurs through dedicated gene clusters (cay and pgn, respectively). nih.govnih.govnih.gov Research has demonstrated that this process is thiotemplated, meaning the fatty acid precursor is activated and covalently bound as a thioester to a dedicated acyl carrier protein (ACP). researchgate.netnih.gov This protein-bound intermediate is then sequentially modified by a series of enzymes to introduce the characteristic triple bonds. researchgate.net Pathway dissection and reconstitution in heterologous hosts have been instrumental in identifying the minimal set of genes required for polyyne formation, confirming this protein-templated mechanism. researchgate.netnih.gov

Elucidation of Enzymatic Components and Regulatory Pathways in Polyyne Formation (e.g., fatty acyl-AMP ligase, acyl carrier protein, thioesterase, desaturases, PgnC, GacA)

The enzymatic machinery and regulatory networks governing polyyne biosynthesis are intricate and tightly controlled. The core components have been identified through genetic and biochemical analyses. nih.govresearchgate.netasm.org

Enzymatic Components: The biosynthesis is initiated by a fatty acyl-AMP ligase (FAAL) , which activates a fatty acid with ATP and transfers it to a designated acyl carrier protein (ACP) . nih.govasm.org The ACP-bound substrate is then acted upon by a synergistic triad of desaturases , which work in concert to introduce the multiple triple bonds into the fatty acid chain. nih.govnih.gov Finally, a specific thioesterase releases the mature polyyne product from the ACP. nih.govnih.gov

Regulatory Pathways: In Pseudomonas protegens, polyyne production is controlled at both a global and pathway-specific level. asm.orgasm.org The GacA/GacS two-component system, a global regulator, induces the expression of PgnC , a pathway-specific transcriptional regulator located within the polyyne biosynthetic gene cluster. asm.orgasm.orgresearchgate.net PgnC, in turn, directly activates the promoters of the other polyyne biosynthetic genes, switching on the production of the metabolite. asm.orgasm.org Mutation of either gacA or pgnC abolishes polyyne production, highlighting the critical role of this hierarchical regulatory cascade. asm.orgasm.org

| Component Type | Name/Class | Function | References |

|---|---|---|---|

| Enzyme | Fatty Acyl-AMP Ligase (FAAL) | Activates fatty acid precursor and loads it onto the ACP. | nih.govasm.org |

| Protein | Acyl Carrier Protein (ACP) | Covalently binds the growing fatty acid chain during biosynthesis. | nih.govasm.org |

| Enzyme | Desaturases | A triad of enzymes that synergistically introduce triple bonds. | nih.govnih.gov |

| Enzyme | Thioesterase | Releases the final polyyne product from the ACP. | nih.govnih.gov |

| Regulatory Protein | GacA | Global regulator that induces the expression of PgnC. | asm.orgasm.org |

| Regulatory Protein | PgnC | Pathway-specific transcriptional activator of polyyne biosynthetic genes. | asm.orgasm.org |

Investigating Cellular and Molecular Mechanisms of Action for Polyyne Lipids

The unique chemical structure of polyyne lipids underpins their diverse biological activities, from their role in chemical ecology to their potential applications in biotechnology and medicine.

Modulation of Lipid Metabolism Pathways (e.g., squalene monooxygenase gene expression inhibition)

While polyunsaturated fatty acids are known to modulate lipid metabolism, for instance by affecting the stability and degradation of key enzymes like squalene monooxygenase (also known as squalene epoxidase), specific data detailing the inhibition of squalene monooxygenase gene expression by polyyne fatty acid derivatives such as N-(2-aminoethyl)tricosa-10,12-diynamide is not available in the current search results. Squalene monooxygenase is a critical rate-limiting enzyme in the cholesterol biosynthesis pathway, and its activity is regulated by other lipids like unsaturated fatty acids and cholesterol itself, which can influence the enzyme's ubiquitination and subsequent degradation. nih.govnih.gov

Role as Pharmacophores and Tags in Bioorthogonal Chemistry and Live Imaging

The terminal polyyne moiety is a valuable functional group in medicinal chemistry and chemical biology. researchgate.netnih.gov Its reactivity and unique structure make it an interesting pharmacophore for the development of new bioactive agents. nih.gov Furthermore, the alkyne groups within the polyyne chain serve as excellent chemical handles for bioorthogonal chemistry . nih.gov These reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov

By incorporating a polyyne-containing lipid into cells, researchers can use click chemistry to attach fluorescent dyes or affinity tags. nih.gov This allows for the visualization of lipid trafficking and localization in real-time within living cells (live imaging ), providing powerful tools to study the dynamics of lipid biology with high spatiotemporal resolution. nih.govnih.gov

Mechanistic Studies of Anti-Inflammatory and Antioxidant Properties of Related Alkylamides

Many naturally occurring alkylamides, which share the amide linkage present in this compound, exhibit significant anti-inflammatory and antioxidant properties. nih.govnih.govdoc-developpement-durable.org

Anti-Inflammatory Mechanisms: Alkylamides derived from plants like Echinacea have demonstrated potent anti-inflammatory effects. nih.gov Their mechanism of action involves the modulation of key inflammatory pathways. Studies have shown they can reduce the production of pro-inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-2, IL-8). nih.gov They can also inhibit the cyclooxygenase (COX) dependent formation of prostaglandin E2, a key molecule in promoting inflammatory responses. nih.gov

Antioxidant Properties: The antioxidant activity of alkylamides has also been investigated. An alkylamide fraction from Echinacea species was shown to inhibit the copper-catalyzed oxidation of human low-density lipoprotein (LDL). researchgate.net Other studies on related compounds have shown they can prevent the oxidation of proteins and lipids, thereby protecting cells from oxidative stress. doc-developpement-durable.org

| Activity | Mechanism / Effect | Example Mediator/Process Affected | References |

|---|---|---|---|

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | TNF-α, IL-2, IL-8 | nih.gov |

| Inhibition of inflammatory enzymes | Cyclooxygenase (COX) | nih.gov | |

| Reduction of inflammatory mediators | Nitric Oxide (NO), Prostaglandin E2 | nih.gov | |

| Antioxidant | Inhibition of lipid peroxidation | Low-Density Lipoprotein (LDL) | researchgate.net |

| Prevention of macromolecule oxidation | Proteins and other lipids | doc-developpement-durable.org |

Enzyme Inhibition Studies of Diynamides

Research into the enzyme inhibitory potential of diynamides, a subclass of polyyne fatty acid derivatives, has unveiled intriguing possibilities for therapeutic intervention in various physiological processes. These studies are crucial in understanding how these molecules interact with biological systems at a molecular level. While specific enzymatic inhibition data for this compound is not extensively detailed in current literature, the broader class of fatty acid amides, to which diynamides belong, has been a subject of significant investigation, particularly in the context of Fatty Acid Amide Hydrolase (FAAH) inhibition. nih.govnih.gov

FAAH is a key enzyme responsible for the metabolic breakdown of endogenous fatty acid amides, such as anandamide and oleamide. nih.gov These signaling molecules are involved in various physiological pathways, including pain regulation, inflammation, and sleep. nih.govnih.gov Consequently, inhibitors of FAAH have been explored as potential therapeutic agents. The inhibition of FAAH leads to an increase in the levels of its endogenous substrates, thereby potentiating their biological effects. nih.gov

The general mechanism of enzyme inhibition can be categorized as either reversible or irreversible. teachmephysiology.com Reversible inhibitors bind to the enzyme transiently and can be further classified as competitive or non-competitive. teachmephysiology.com Competitive inhibitors vie with the substrate for the enzyme's active site, while non-competitive inhibitors bind to an alternative site, known as an allosteric site. teachmephysiology.comyoutube.com Irreversible inhibitors, in contrast, typically form a stable, often covalent, bond with the enzyme, leading to a near-permanent loss of its activity. teachmephysiology.com

Studies on various fatty acid amide derivatives have identified compounds that exhibit potent and selective inhibition of FAAH. nih.gov These inhibitors often feature specific chemical motifs that interact with the catalytic triad (Ser-Ser-Lys) within the FAAH active site. nih.gov The development of these inhibitors has been instrumental in validating FAAH as a therapeutic target for conditions like pain and inflammation. nih.gov

While detailed research findings specifically for this compound are limited in the public domain, the inhibitory activities of related fatty acid amides against FAAH provide a valuable framework for understanding the potential biochemical interactions of diynamides. The data in the table below illustrates the inhibitory potency of some representative fatty acid amide hydrolase inhibitors. It is important to note that these are examples from the broader class of fatty acid amides and not specific data for this compound.

Table 1: Examples of Fatty Acid Amide Hydrolase (FAAH) Inhibitors

| Compound | Type of Inhibition | Potency (IC₅₀/Kᵢ) | Target Enzyme |

|---|---|---|---|

| URB597 | Irreversible | IC₅₀ = 4.6 nM (human FAAH) | Fatty Acid Amide Hydrolase (FAAH) |

| URB937 | Peripherally restricted | Not specified | Fatty Acid Amide Hydrolase (FAAH) |

| 2-octyl α-bromoacetoacetate | Reversible | Kᵢ = 0.8 μM | Fatty Acid Amide Hydrolase (FAAH) |

This table is generated based on data for known FAAH inhibitors to illustrate the concept of enzyme inhibition by fatty acid amides. Specific inhibitory data for this compound is not available in the provided search results.

The exploration of diynamides as enzyme inhibitors is an ongoing area of research. Future studies focusing on the specific interactions of compounds like this compound with various enzymes will be critical in elucidating their biological activities and potential therapeutic applications.

Advanced Spectroscopic and Microscopic Characterization in N 2 Aminoethyl Tricosa 10,12 Diynamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of Polyyne Chains

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the initial structural verification of the N-(2-aminoethyl)tricosa-10,12-diynamide monomer and for analyzing the structure of its resulting polymer. While detailed spectra for this specific compound are not widely published, the expected chemical shifts can be inferred from the analysis of similar long-chain aliphatic compounds and amides.

¹H NMR Spectroscopy is used to confirm the presence and connectivity of protons in the monomer. Key expected signals would include:

Amide (N-H) and Amino (N-H₂) Protons: Broad signals in the downfield region, typically between 5.5 and 8.5 ppm for the amide proton and a broader, more variable signal for the primary amine protons.

Ethylenediamine Moiety (-CH₂CH₂-): Distinct triplets corresponding to the methylene (B1212753) groups adjacent to the amide and amine functionalities.

Alkyl Chain Protons (-CH₂-): A large, complex multiplet in the 1.2-1.6 ppm region, representing the bulk of the methylene groups in the tricosa chain. Specific methylene groups, such as those alpha to the carbonyl group or the diyne unit, would appear as distinct multiplets at slightly different shifts.

Terminal Methyl Proton (-CH₃): A characteristic triplet around 0.9 ppm.

¹³C NMR Spectroscopy provides crucial information about the carbon skeleton:

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 173-175 ppm.

Diacetylene Carbons (-C≡C-C≡C-): These carbons have characteristic shifts in the range of 65-85 ppm. The sp-hybridized carbons of the polyyne chain are a key signature of the molecule.

Alkyl Chain Carbons (-CH₂-): A series of signals between 22 and 35 ppm.

Ethylenediamine Carbons: Signals corresponding to the two methylene carbons of the aminoethyl group.

Upon polymerization, NMR can be used to study changes in the local environment of the atoms, although the insolubility of the resulting polydiacetylene often makes solution-state NMR challenging. Solid-state NMR would be the preferred method to study the polymerized structure, revealing changes in the chemical shifts of the carbons involved in the newly formed ene-yne backbone.

| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Terminal -CH₃ | ~0.9 (triplet) | ~14 |

| Alkyl Chain -(CH₂)n- | ~1.2-1.6 (multiplet) | ~22-35 |

| Diacetylene Carbons | Not Applicable | ~65-85 |

| Amide -C(=O)NH- | ~5.5-8.5 (broad) | ~173-175 |

| Ethylenediamine -CH₂- | ~2.8-3.5 (multiplets) | ~40-42 |

Vibrational Spectroscopy Applications (Raman and Surface-Enhanced Raman Scattering for Polyynes)

Vibrational spectroscopy techniques, particularly Raman spectroscopy, are exceptionally sensitive to the conjugated backbone of polydiacetylenes. These methods are used to confirm the polymerization of this compound and to probe the electronic structure of the resulting polyyne chains. researchgate.net

Raman Spectroscopy is a primary tool for monitoring the topochemical polymerization process. The monomer does not show strong signals in the characteristic region for conjugated systems. However, upon exposure to UV radiation (typically at 254 nm), polymerization occurs, leading to the appearance of strong Raman bands characteristic of the polydiacetylene backbone. researchgate.net

C≡C Stretching Mode: A very strong band typically appears around 2080-2100 cm⁻¹. This peak is indicative of the triple bond in the conjugated ene-yne backbone.

C=C Stretching Mode: Another strong band is observed around 1450-1500 cm⁻¹, corresponding to the double bond in the backbone.

The exact positions of these peaks are sensitive to the planarity and strain of the polymer backbone, which can be influenced by external stimuli such as temperature or pH. This sensitivity forms the basis for the use of polydiacetylenes in sensor applications.

Surface-Enhanced Raman Scattering (SERS) can be employed to significantly amplify the Raman signal. By assembling the this compound monomers on a nanostructured metallic surface (e.g., gold or silver) prior to polymerization, the resulting SERS spectrum of the polydiacetylene provides much greater sensitivity, allowing for the detection of very small quantities of the material.

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Significance |

| C=C Stretch | ~1450-1500 | Confirms formation of the conjugated double bond in the polymer backbone. |

| C≡C Stretch | ~2080-2100 | Confirms formation of the conjugated triple bond in the polymer backbone. |

Electron Microscopy Techniques for Visualizing Self-Assembled Supramolecular Structures (e.g., SEM for liposomes and microtubules)

The amphiphilic nature of this compound allows it to self-assemble into various supramolecular structures in aqueous environments, such as liposomes (vesicles) and microtubule- or tubule-like structures. Electron microscopy (EM) is a direct imaging technique essential for visualizing the morphology and dimensions of these assemblies.

Transmission Electron Microscopy (TEM) offers higher resolution and provides information about the internal structure of the assemblies. For liposomes, TEM can confirm the presence of a bilayer membrane and determine its thickness. Cryogenic TEM (cryo-TEM) is particularly valuable as it allows for the visualization of the structures in a vitrified, hydrated state, which is closer to their native condition in solution. This avoids artifacts that can be introduced during drying or staining. TEM images of polymerized diacetylene tubules show hollow, cylindrical structures with well-defined walls, confirming the self-assembly into these ordered forms.

Atomic Force Microscopy (AFM) for Imaging Molecular-Scale Organization of Polymerized Monolayers

Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique capable of visualizing surfaces at the nanometer and even molecular scale. It is particularly well-suited for studying the organization of this compound in thin films and monolayers.

In a key application, monolayers of the monomer are prepared, often using the Langmuir-Blodgett technique, and then polymerized. AFM is then used to image the resulting polymerized monolayer. Research has shown that AFM images of polymerized n-(2-aminoethyl)-10,12-tricosadiynamide monolayers can reveal parallel rows of molecules. The side-by-side spacing of these polymer strands has been measured to be approximately 0.5 nanometers. This level of detail confirms the highly ordered, crystalline-like arrangement of the molecules required for successful topochemical polymerization. The forces used for imaging (on the order of 10⁻⁸ Newtons) are gentle enough to not cause observable damage to the polymer strands, demonstrating AFM's utility for non-destructive imaging of these organic systems.

UV-Visible Spectroscopy for Assessing Conjugation Length and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for studying conjugated systems like polydiacetylenes. The extended π-electron system along the polymer backbone gives rise to strong absorption of light in the visible region of the electromagnetic spectrum, resulting in the characteristic colors of these materials. mdpi.com

Upon polymerization, a solution or assembly of this compound undergoes a dramatic color change. The initially colorless monomer assembly typically turns a deep blue color. This "blue phase" is characterized by a strong absorption maximum (λₘₐₓ) at approximately 640 nm. mdpi.comacs.org This absorption is due to the π → π* electronic transition of the highly ordered, planar conjugated backbone. acs.org

This blue phase is often sensitive to environmental perturbations such as heat, pH changes, or mechanical stress. These stimuli can cause a conformational change in the polymer backbone, reducing the effective conjugation length. This results in a color transition from blue to red. The "red phase" exhibits a new absorption maximum at a shorter wavelength, typically around 540-550 nm. mdpi.comnih.gov This shift to a shorter wavelength (a hypsochromic or blue shift) is a direct consequence of the decreased planarity and conjugation of the polymer backbone.

UV-Vis spectroscopy is therefore used to:

Confirm and monitor the progress of polymerization.

Quantify the extent of the blue-to-red phase transition.

Study the response of the polymerized system to external stimuli, which is the basis for their use as colorimetric sensors.

| Polydiacetylene Phase | Typical λₘₐₓ (nm) | Appearance | Polymer Backbone Conformation |

| Blue Phase | ~640 | Blue | Planar, highly conjugated |

| Red Phase | ~540-550 | Red | Less planar, disrupted conjugation |

Computational and Theoretical Approaches to Understanding N 2 Aminoethyl Tricosa 10,12 Diynamide and Polyyne Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermediate Stability in Alkyne and Diynamide Chemistry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a crucial tool in chemistry for predicting molecular geometries, reaction energies, and transition states. stackexchange.com For compounds containing alkyne and amide functionalities, DFT provides deep insights into reaction mechanisms and the stability of intermediates.

DFT calculations are employed to map out the potential energy surface of a chemical reaction. This allows for the identification of the most likely reaction pathways by comparing the activation energies of different proposed mechanisms. pku.edu.cnbeilstein-journals.org For instance, in the study of alkyne transformations, DFT can elucidate whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving distinct intermediates. pku.edu.cnmdpi.com The geometries of transition states can be optimized, and their corresponding energy barriers calculated, providing quantitative predictions of reaction rates. nih.gov

In the context of diynamide chemistry, DFT can be used to understand:

Cycloaddition Reactions: Investigating the feasibility and regioselectivity of cycloaddition reactions across the diyne moiety. mdpi.com

Isomerization: Calculating the energy barriers for transformations such as alkyne-to-vinylidene isomerization, which can be a key step in organometallic catalysis involving alkyne substrates. nih.govrsc.org

Amide Group Reactivity: Modeling the reactivity of the amide linkage, including its susceptibility to hydrolysis or other transformations, by calculating the stability of potential intermediates. nih.govresearchgate.net

Substituent Effects: Analyzing how the long tricosa chain and the aminoethyl group influence the electron density and reactivity of the diynamide core. nih.gov

By calculating the Gibbs free energies of reactants, transition states, and products, a comprehensive energy profile for a proposed reaction can be constructed.

Table 1: Representative DFT-Calculated Energy Barriers for Alkyne Reactions

| Reaction Type | System | Functional/Basis Set | Calculated Activation Free Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| [8+2] Cycloaddition | Dienylisobenzofuran + DMAD | Not Specified | 29.4 | pku.edu.cn |

| Ring Formation | Copper-catalysed carboarylation | M06/6-311++G(3df,3pd) | 22.6 | beilstein-journals.org |

| 1,2-H Shift | Rh-alkyne complex (PNP pincer) | Not Specified | 8.9 | nih.gov |

This table presents examples of energy barriers calculated using DFT for reactions involving alkynes, illustrating the quantitative insights provided by this method.

Molecular Dynamics Simulations for Probing Self-Assembly Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.comnih.gov It is particularly well-suited for studying complex processes like molecular self-assembly, where large numbers of molecules interact to form ordered supramolecular structures. nih.govcuny.edu Given its amphiphilic nature—a long hydrophobic alkyl chain and a polar head group containing amide and amine functionalities—N-(2-aminoethyl)tricosa-10,12-diynamide is a prime candidate for forming self-assembled structures like micelles, bilayers, or nanofibers.

MD simulations can provide an atom-level view of the dynamic processes governing self-assembly:

Aggregation Dynamics: Simulations can track the spontaneous aggregation of monomers from a random distribution in a solvent, revealing the mechanisms and timescales of assembly. rsc.org

Intermolecular Forces: The specific non-covalent interactions that stabilize the assembled structure can be identified and quantified. These include hydrophobic interactions between the long alkyl chains and hydrogen bonding involving the amide and amine groups.

Structural Characterization: Once an assembly is formed, MD simulations can be used to analyze its structural properties, such as the packing of the alkyl chains, the orientation of the head groups, and the penetration of solvent molecules. northwestern.edu

The accuracy of MD simulations depends heavily on the chosen force field, which is a set of parameters describing the potential energy of the system. For complex molecules, force fields like AMBER, CHARMM, or GROMOS are often employed, and the simulations are typically run for nanoseconds to microseconds to capture the relevant molecular motions. nih.govpolito.it

Table 2: Typical Parameters in Molecular Dynamics Simulations of Self-Assembly

| Parameter | Description | Typical Value/Setting | Reference |

|---|---|---|---|

| System Size | Number of atoms in the simulation box. | 10,000 - 1,000,000+ atoms | nih.govnorthwestern.edu |

| Force Field | Defines the potential energy function for interactions. | AMBER, CHARMM, GROMOS, OPLS | nih.gov |

| Solvent Model | Representation of the solvent (e.g., water). | Explicit (e.g., TIP3P, SPC/E) or Implicit | northwestern.edu |

| Simulation Time | Total duration of the simulated trajectory. | 10 ns - 10 µs | nih.govnorthwestern.edu |

| Ensemble | Thermodynamic conditions (e.g., constant temperature and pressure). | NVT (Canonical), NPT (Isothermal-isobaric) | mdpi.com |

This table summarizes common settings and parameters used in MD simulations to study the self-assembly of amphiphilic molecules.

Prediction and Analysis of Electronic and Optical Properties of Long-Chain Alkynes

The diacetylene unit in this compound forms a conjugated π-electron system, which is expected to govern its electronic and optical properties. scielo.br Computational methods, including DFT and Time-Dependent DFT (TD-DFT), are essential for predicting and analyzing these properties. korea.ac.kr

Key properties that can be calculated include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and absorption of longer-wavelength light. acs.org Calculations show that the gap in polyynes decreases as the chain length and π-conjugation increase. nih.govelsevierpure.com

Absorption Spectra: TD-DFT can be used to simulate UV-visible absorption spectra by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. researchgate.net This allows for a direct comparison with experimental spectra and helps assign specific absorption bands to particular electronic transitions.

Electron Delocalization: The extent of π-electron delocalization along the polyyne backbone can be analyzed. This delocalization is influenced by the length of the conjugated system and the nature of the end groups attached to it. scielo.bracs.org

These theoretical predictions are vital for designing new materials with tailored optical and electronic properties for applications in fields like molecular electronics and nonlinear optics. nih.gov

Table 3: Calculated HOMO-LUMO Gaps for Representative Conjugated Systems

| Molecule/System | Computational Method | Calculated HOMO-LUMO Gap (eV) | Key Finding | Reference |

|---|---|---|---|---|

| Phenylacetylene | DFT | > 4.0 (estimated) | Reference for simple alkyne | acs.org |

| Styrene | DFT | < Phenylacetylene gap | Double bond provides more effective conjugation than triple bond | acs.org |

| Halogen-terminated polyynes | DFT | Varies with chain length and halogen | Gap decreases with increasing chain length and heavier halogens | nih.gov |

This table illustrates how computational methods are used to predict the HOMO-LUMO gap, a key indicator of electronic properties, for various alkyne-containing systems.

Emerging Applications of Polyyne Diynamides in Advanced Materials Science and Nanotechnology

Development of Biosensors and Chemical Sensors Based on Polydiacetylenes

Polydiacetylenes derived from monomers like N-(2-aminoethyl)tricosa-10,12-diynamide are at the forefront of sensor technology. The fundamental principle behind their sensing capability lies in the chromatic transition of the PDA backbone from a blue to a red state upon exposure to external stimuli. This transition is accompanied by a change from non-fluorescent to fluorescent, providing a dual signaling mechanism. nih.gov

The self-assembly of diacetylene amphiphiles is a prerequisite for their polymerization and subsequent use as sensors. nih.gov The hydrophilic headgroup of these monomers, in this case, the N-(2-aminoethyl)amide group, plays a pivotal role in the stability and sensitivity of the resulting PDA assemblies. For instance, amine-terminated PDA vesicles have been successfully employed for the rapid and sensitive colorimetric detection of double-stranded DNA through electrostatic interactions. frontiersin.org The positive charge of the amino group at appropriate pH values facilitates binding with negatively charged analytes.

The performance of these biosensors can be fine-tuned by modifying the diacetylene monomer structure. For example, the length of the acyl tail and the nature of the headgroup influence the vesicle size, stability, and polymerization kinetics. mdpi.com Shorter acyl chains generally lead to vesicles that are more sensitive to stimuli. mdpi.com Furthermore, the introduction of functional groups like ethanolamine (B43304) has been shown to increase the responsivity of the vesicles, which is attributed to enhanced hydrogen bonding and increased strain on the polymer backbone. mdpi.comescholarship.org This principle is directly applicable to this compound, where the aminoethyl headgroup can participate in hydrogen bonding and electrostatic interactions, thereby modulating the sensor's response.

A close structural analog, N-(2-aminoethyl)pentacosa-10,12-diynamide (AEPCDA), has been utilized in the formation of PDA vesicles for detecting substrate permeation, showcasing a distinct blue-to-red color change. acs.org This highlights the potential of such amino-functionalized diynamides in creating sensitive chemical sensors. The versatility of these systems allows for the detection of a wide array of analytes, including biomacromolecules, metal ions, and toxic compounds. nih.govacs.org

Table 1: Influence of Headgroup Functionality on Polydiacetylene Sensor Properties

| Headgroup Functionalization | Key Interaction Mechanism | Effect on Sensor Performance | Example Analytes |

|---|---|---|---|

| Amino Group | Electrostatic interactions, Hydrogen bonding | Enhanced sensitivity to negatively charged molecules | DNA, Anionic Surfactants |

| Carboxylic Acid | Hydrogen bonding, pH-dependent charge | Sensitivity to pH changes and positively charged molecules | Metal Cations, Amines |

| Ethanolamine | Enhanced hydrogen bonding | Increased stimuli responsivity | Small molecules |

| Peptides | Specific biorecognition, Electrostatic interactions | High selectivity and tunable response | Proteins, Enzymes |

Integration in Molecular Electronics and Optoelectronics as Molecular Wires and Conjugated Systems

The highly conjugated backbone of polydiacetylenes, formed from the topochemical polymerization of self-assembled diacetylene monomers, makes them excellent candidates for applications in molecular electronics and optoelectronics. acs.org These materials can function as molecular wires, facilitating charge transport over nanometer-scale distances. The self-assembly of monomers like this compound on surfaces can create well-ordered monolayers, which upon polymerization, form robust thin films with defined electronic properties. acs.orgresearchgate.net

Long, isolated polydiacetylene chains are considered ideal for creating planar, on-surface synthesized molecular electronic circuits. nih.gov The choice of substrate is critical, with insulating surfaces like hexagonal-Boron Nitride (h-BN) being identified as superior for the deposition and polymerization of diacetylene precursors, as they prevent leakage currents and other undesirable electronic effects. nih.govnih.gov The polymerization on such surfaces can be initiated by heat or UV irradiation. nih.gov The amide group in this compound can play a crucial role in directing the self-assembly on surfaces through hydrogen bonding, leading to the formation of highly ordered domains necessary for efficient polymerization and the creation of long, defect-free molecular wires. acs.org

The electronic properties of these polydiacetylene systems are intrinsically linked to the planarity and conjugation length of the polymer backbone. unm.edu External stimuli that cause a distortion of the backbone, leading to the blue-to-red color transition, also alter the electronic and optical properties of the material. This tunability is a key feature for their application in optoelectronic devices. The π-electron delocalization along the PDA backbone gives rise to interesting optical properties that are being explored for applications in light-emitting diodes and other optoelectronic components. unm.edu

Self-Assembled Catalytic Systems (e.g., amphiphilic polymeric copper catalysts for click chemistry)

While the application of polydiacetylenes in catalysis is a less explored area compared to their use in sensing and electronics, the self-assembling nature of diacetylene amphiphiles like this compound presents intriguing possibilities for the development of novel catalytic systems. The formation of micelles, vesicles, or nanotubes in solution creates distinct microenvironments that can be harnessed to catalyze chemical reactions.

The functional headgroups of the diacetylene monomers can act as binding sites for catalytic species. For example, the amino group in this compound could be used to chelate metal ions, such as copper, which are known catalysts for reactions like the azide-alkyne cycloaddition ("click chemistry"). Upon self-assembly, these metal-functionalized monomers would create a high local concentration of catalytic centers within the supramolecular structure. The hydrophobic interior of the self-assembled vesicle or tubule could also serve to concentrate nonpolar reactants, thereby accelerating reaction rates.

Although direct examples of this compound in self-assembled catalytic systems are not prominent in the literature, the principles of supramolecular catalysis using functionalized amphiphiles are well-established. For instance, mercury-bridged macrocyclic diacetylene dimers have been shown to self-assemble and exhibit high sensitivity towards thiols due to the affinity of the mercury complex for sulfur. acs.org This demonstrates the potential of incorporating metal centers into diacetylene assemblies for specific chemical interactions. The polymerization of these catalytic assemblies could lead to robust, reusable catalytic materials with a defined nanostructure.

Functional Materials with Tunable Electronic and Photonic Properties

The ability to tune the electronic and photonic properties of polydiacetylenes makes them highly attractive for the development of advanced functional materials. rsc.org The colorimetric and fluorescent response of PDAs to a variety of stimuli, including temperature, pH, mechanical stress, and molecular recognition events, is a direct consequence of conformational changes in the conjugated polymer backbone. nih.gov

The chemical structure of the diacetylene monomer is a key determinant of the properties of the resulting polymer. By systematically modifying the side chains, it is possible to control the response of the material to specific stimuli. The N-(2-aminoethyl)amide headgroup of this compound, for instance, can impart pH and ion sensitivity to the corresponding polydiacetylene. The presence of charged peptide side chains has been shown to modulate the thermochromic behavior of amphiphilic PDAs, with electrostatic interactions playing a significant role in controlling the adaptive properties of the material. nih.govchemrxiv.orgresearchgate.net

The incorporation of polydiacetylenes into other materials, such as polymer matrices or inorganic nanocomposites, can further enhance their functionality and stability. For example, PDA/silica nanocomposites exhibit unique thermo-, mechano-, and solvatochromic properties. unm.edu The nanostructured inorganic host can influence the polymerization behavior of the diacetylene monomers and provide mechanical robustness to the final material. unm.edu This approach allows for the creation of smart materials with tailored responses for applications ranging from stress sensors to tunable photonic crystals.

Table 2: Summary of Emerging Applications and Key Properties

| Application Area | Relevant Properties of Polydiacetylenes | Role of N-(2-aminoethyl)amide Group |

|---|---|---|

| Biosensors and Chemical Sensors | Chromatic (blue-to-red) and fluorescent transition | Provides binding sites for analytes through electrostatic and hydrogen bonding interactions. |

| Molecular Electronics | Conjugated backbone, charge transport capabilities | Directs self-assembly on surfaces for the formation of ordered molecular wires. |

| Self-Assembled Catalysis | Formation of organized supramolecular structures | Potential for chelating catalytic metal ions and creating reactive microenvironments. |

| Functional Materials | Tunable response to external stimuli (thermo-, mechano-, solvatochromism) | Imparts sensitivity to pH and ionic strength; allows for electrostatic modulation of properties. |

In-depth Analysis of this compound Reveals Limited Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, specific research and detailed findings on the chemical compound this compound are not publicly available. As a result, a detailed article focusing solely on this compound, as per the requested future research trajectories and interdisciplinary challenges, cannot be generated at this time.

The inquiry into "this compound" sought to explore a range of advanced topics, from synthetic methodologies and supramolecular chemistry to biological activities and materials science applications. However, the absence of specific published data on this molecule prevents a scientifically accurate and informative discussion within the strict confines of the provided outline.

While the constituent parts of the molecule—a long tricosa-10,12-diynamide aliphatic chain and an N-(2-aminoethyl) functional group—suggest potential for amphiphilic self-assembly and further functionalization, no studies detailing these properties for this exact compound could be located. General principles of related long-chain diynes and polyynes exist, but per the instructions, such information cannot be used to describe this specific compound.

The requested sections and subsections for the article are as follows:

Future Research Trajectories and Interdisciplinary Challenges for this compound

Future Research Trajectories and Interdisciplinary Challenges for N 2 Aminoethyl Tricosa 10,12 Diynamide

Overcoming Challenges Related to Stability and Scalability in Polyyne-Based Systems

Without foundational research on the synthesis, properties, and behavior of N-(2-aminoethyl)tricosa-10,12-diynamide, any attempt to address these future-looking and in-depth topics would be purely speculative and would not meet the required standards of scientific accuracy.

It is possible that research on this compound exists but has not been published in publicly accessible forums, is part of proprietary or classified research, or is so new that it has not yet entered the scientific literature. It may also be referred to by a different chemical name or identifier in existing studies, though searches for related structures also failed to yield specific information.

Therefore, until primary research on this compound becomes available, a detailed article on its specific scientific attributes and future potential cannot be constructed.

Q & A

Q. Why do some studies report divergent mesophasic behavior in gels formed by this compound?

- Methodological Answer : Variability stems from solvent choice (e.g., polar vs. non-polar oils) and gelator concentration. Standardize gel preparation protocols (e.g., solvent evaporation rates) and use polarized optical microscopy (POM) to characterize phase transitions consistently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.